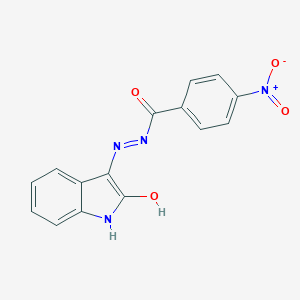

4-nitro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-nitro-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide” is an organic compound with the molecular formula C15H10N4O4 . It has been studied as a potent anti-proliferative agent against some tumor cell lines .

Synthesis Analysis

The compound can be synthesized by reaction of isatin and its derivatives with sulphadimidine . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis

The molecular structure of the compound can be confirmed by IR, (1)H NMR data, and elemental analysis . The molecular weight of the compound is 310.2643g/mol .Physical And Chemical Properties Analysis

The compound appears as a yellow powder . More detailed physical and chemical properties like melting point, boiling point, density, etc. can be found in the referenced sources .Aplicaciones Científicas De Investigación

Antiviral Activity

Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The nitro group and the hydrazide moiety in 4-nitro-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide could potentially be modified to enhance these antiviral capabilities.

Anti-inflammatory Activity

The anti-inflammatory potential of indole derivatives is well-documented. They can inhibit various inflammatory pathways, which makes them candidates for the treatment of chronic inflammatory diseases . The specific structure of this compound may be explored for its effectiveness in reducing inflammation.

Anticancer Activity

Indole derivatives have been synthesized and evaluated for their cytotoxic properties against various cancer cell lines, including leukemia and carcinoma cells . The 4-nitro-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide could be investigated for its potential to act as a chemotherapeutic agent.

Antimicrobial Activity

The indole nucleus is known to contribute to the antimicrobial activity of compounds. Modifications to the indole structure have led to derivatives with enhanced activity against a range of microbial pathogens . This compound’s unique structure could be pivotal in developing new antimicrobial agents.

Antidiabetic Activity

Indole derivatives have shown promise in the management of diabetes by influencing blood glucose levels and insulin sensitivity . Research into the specific applications of 4-nitro-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide in this field could lead to new therapeutic options for diabetes treatment.

Antimalarial Activity

The fight against malaria has led to the exploration of various indole derivatives as antimalarial agents. Their ability to interfere with the life cycle of the malaria parasite makes them valuable in this regard . The compound could be studied for its efficacy against malaria.

Mecanismo De Acción

Target of Action

The primary target of 4-nitro-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for anticancer therapies .

Mode of Action

The compound interacts with CDK2, potentially inhibiting its activity . This interaction can lead to changes in the cell cycle, particularly by preventing the transition from the G1 phase to the S phase, thus inhibiting cell proliferation .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulation pathway . This can lead to the arrest of the cell cycle, preventing the cells from dividing and proliferating. The downstream effects of this include reduced tumor growth in the case of cancer cells .

Pharmacokinetics

Factors such as absorption, distribution, metabolism, and excretion (adme) would significantly impact the compound’s bioavailability .

Result of Action

The result of the compound’s action is the potential inhibition of cell proliferation, particularly in cancer cells . By targeting CDK2 and disrupting the cell cycle, the compound can reduce tumor growth .

Propiedades

IUPAC Name |

N-[(2-hydroxy-1H-indol-3-yl)imino]-4-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4O4/c20-14(9-5-7-10(8-6-9)19(22)23)18-17-13-11-3-1-2-4-12(11)16-15(13)21/h1-8,16,21H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHOSSJVTAGETES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

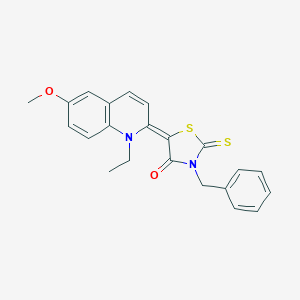

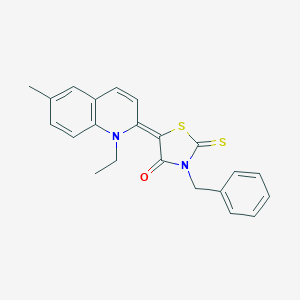

![5-(4-methoxybenzoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B412171.png)

![3-(2-{2-[1-(2-hydroxyethyl)-5-oxo-3-propyl-2-thioxo-4-imidazolidinylidene]ethylidene}-1,3-benzoxazol-3(2H)-yl)propanoic acid](/img/structure/B412176.png)

![3-pentyl-2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one](/img/structure/B412179.png)

![4-(acetyloxy)-2-[(acetyloxy)methyl]-5-(5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)tetrahydro-3-furanyl acetate](/img/structure/B412181.png)

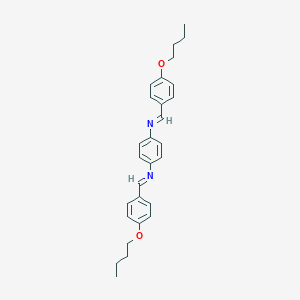

![Diisobutyl 2,2'-bis[4-quinolinecarboxylate]](/img/structure/B412184.png)

![5-[2-(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)ethylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B412185.png)

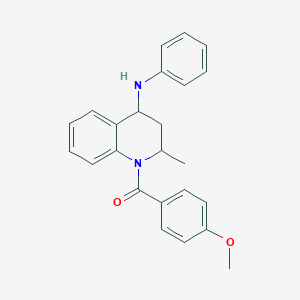

![(4-tert-butylphenyl)[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone](/img/structure/B412190.png)

![1-phenyl-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B412194.png)